molecular formula C14H16N2O2 B5706047 (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone

Cat. No. B5706047
M. Wt: 244.29 g/mol
InChI Key: JNMABFXPYWLOLY-UHFFFAOYSA-N
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Description

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone, also known as EMIM-MeO-Ph, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a type of imidazolium-based ionic liquid that has shown promise in various applications, including as a solvent, catalyst, and electrolyte.

Mechanism of Action

The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone is not fully understood. However, it is believed that the imidazolium cation of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone interacts with the anion of the compound being dissolved or catalyzed, leading to the formation of a stable complex. This complex then undergoes the desired chemical reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. However, it has been shown to be non-toxic and non-irritating to human skin and eyes. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been shown to be biodegradable, making it a promising alternative to traditional solvents and electrolytes that are harmful to the environment.

Advantages and Limitations for Lab Experiments

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has several advantages for lab experiments. It is a stable and non-volatile liquid that can be easily handled and stored. It is also non-flammable and has a low toxicity, making it a safer alternative to traditional solvents and electrolytes. However, (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone can be expensive to synthesize, and its use may be limited by its solubility and compatibility with certain compounds.

Future Directions

There are several future directions for the research on (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. One potential application is as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also shown promise in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Further research is needed to fully understand the mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone involves the reaction of 2-ethyl-1-methylimidazole with 4-methoxybenzoyl chloride in the presence of a base. The reaction takes place at room temperature, and the resulting product is purified by recrystallization. This method has been shown to produce high yields of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone with good purity.

Scientific Research Applications

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been extensively studied for its wide range of scientific research applications. One of its most significant applications is as a solvent in various chemical reactions. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been shown to be an effective solvent for the synthesis of metal nanoparticles, which have potential applications in various fields, including catalysis, drug delivery, and imaging.
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been used as an electrolyte in dye-sensitized solar cells, where it has been shown to improve the efficiency of the cells.

properties

IUPAC Name

(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMABFXPYWLOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone

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